Acetic acid, isonicotinamido guanylmercapto-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, isonicotinamido guanylmercapto- is a complex organic compound with the molecular formula C9H10N4O3S. This compound contains a variety of functional groups, including carboxylic acid, amide, amine, and hydroxyl groups, which contribute to its diverse chemical properties .
Vorbereitungsmethoden
The synthesis of acetic acid, isonicotinamido guanylmercapto- typically involves multiple steps, starting with the preparation of the isonicotinamido derivativeIndustrial production methods may involve optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Acetic acid, isonicotinamido guanylmercapto- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Wissenschaftliche Forschungsanwendungen
Acetic acid, isonicotinamido guanylmercapto- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s functional groups make it useful in studying enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid, isonicotinamido guanylmercapto- involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways .
Vergleich Mit ähnlichen Verbindungen
Acetic acid, isonicotinamido guanylmercapto- can be compared to other similar compounds, such as isonicotinamide derivatives and guanylmercapto compounds. Its unique combination of functional groups sets it apart, providing distinct chemical and biological properties. Similar compounds include isonicotinamide, guanylmercapto derivatives, and other acetic acid derivatives .
Eigenschaften
CAS-Nummer |
63906-37-6 |
---|---|
Molekularformel |
C9H10N4O3S |
Molekulargewicht |
254.27 g/mol |
IUPAC-Name |
2-carbamimidoylsulfanyl-2-(pyridine-4-carbonylamino)acetic acid |
InChI |
InChI=1S/C9H10N4O3S/c10-9(11)17-7(8(15)16)13-6(14)5-1-3-12-4-2-5/h1-4,7H,(H3,10,11)(H,13,14)(H,15,16) |
InChI-Schlüssel |
SLVONSPDRRWWSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C(=O)NC(C(=O)O)SC(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.